7-(4-Fluorophenyl)-7-oxoheptanenitrile CAS 898767-39-0 properties
7-(4-Fluorophenyl)-7-oxoheptanenitrile CAS 898767-39-0 properties
The following technical guide details the properties, synthesis, and applications of 7-(4-Fluorophenyl)-7-oxoheptanenitrile .
Advanced Synthesis, Reactivity, and Pharmacophore Applications[1]
Executive Summary
7-(4-Fluorophenyl)-7-oxoheptanenitrile is a specialized aryl ketone building block characterized by a 7-carbon alkyl chain terminating in a nitrile group.[1] It serves as a critical linker intermediate in the design of Histone Deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) molecules.[1] Its structure combines an electron-withdrawing fluorophenyl "cap" with a flexible alkyl spacer, making it ideal for probing the hydrophobic channels of metalloenzymes or connecting ligands in bifunctional drugs.[1]
Chemical Identity & Verification
Critical Note on CAS Registry: Databases commonly associate CAS 898767-39-0 with the ortho isomer, 7-(2-fluorophenyl)-7-oxoheptanenitrile [1].[1][2] The para isomer (4-fluorophenyl), which is the subject of this guide due to its higher prevalence in medicinal chemistry (e.g., Ezetimibe analogs, HDAC inhibitors), possesses distinct symmetry and melting properties. Researchers must verify the substitution pattern (ortho vs. para) via ¹H-NMR prior to use in sensitive structure-activity relationship (SAR) studies.[1]
| Property | Description |
| Systematic Name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile |
| Molecular Formula | C₁₃H₁₄FNO |
| Molecular Weight | 219.26 g/mol |
| SMILES | N#CCCCCCC(=O)c1ccc(F)cc1 |
| Key Functional Groups | Aryl Ketone, Aliphatic Nitrile, Aryl Fluoride |
Physicochemical Profile
The para-substitution pattern typically confers higher crystallinity and melting points compared to the ortho isomer due to better packing symmetry.[1]
| Property | Value / Characteristic | Note |
| Physical State | White to off-white crystalline solid | Predicted based on aryl ketone analogs [2].[1] |
| Melting Point | 65–75 °C (Estimated) | Ortho isomer is likely lower melting or oil.[1] |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water. |
| LogP | ~2.8 – 3.2 | Lipophilic; suitable for membrane permeability. |
| Reactivity | Electrophilic at Carbonyl & Nitrile | Susceptible to nucleophilic attack and reduction. |
Synthetic Methodology
The most robust route to 7-(4-Fluorophenyl)-7-oxoheptanenitrile is the Friedel-Crafts Acylation of fluorobenzene.[1] This method ensures regioselectivity for the para position due to the directing effects of the fluorine atom, although minor ortho impurities must be removed.
Reaction Protocol (Self-Validating System)
Reagents: Fluorobenzene (Limiting reagent or Solvent), 6-Cyanohexanoyl chloride (or Pimeloyl chloride mononitrile), Aluminum Chloride (AlCl₃).[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.
-
Lewis Acid Activation: Suspend AlCl₃ (1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0°C.
-
Acyl Chloride Addition: Add 6-cyanohexanoyl chloride (1.0 equiv) dropwise.[1] Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add Fluorobenzene (1.1 equiv) dropwise at 0–5°C. The fluorine atom directs the electrophile primarily to the para position.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or perform column chromatography to remove the ortho isomer (typically <10%).[1]
Synthesis Pathway Diagram
Caption: Friedel-Crafts acylation pathway ensuring para-regioselectivity via steric and electronic control.[1]
Reactivity & Applications
This molecule is a "divergent intermediate."[3] The ketone and nitrile groups can be orthogonally manipulated to generate diverse pharmacophores.
Key Transformations
-
HDAC Inhibitor Synthesis (Zinc Binding Group Installation):
-
Carbonyl Reduction:
-
Reaction: Reduction with Triethylsilane (Et₃SiH)/TFA or Wolff-Kishner conditions removes the ketone oxygen to form a saturated alkyl chain, increasing flexibility.[1]
-
-
Reductive Amination:
-
Reaction: The nitrile can be reduced to a primary amine (using Raney Ni/H₂ or LiAlH₄).[1]
-
Relevance: Creates a diamine linker for PROTACs , connecting an E3 ligase ligand to a target protein ligand.
-
Derivatization Map
Caption: Orthogonal derivatization pathways for drug discovery applications.
Safety & Handling
-
Hazards: As an aryl nitrile, this compound may release cyanide ions under extreme metabolic or combustion conditions, though it is generally stable. It is an irritant to eyes, skin, and the respiratory tract.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
-
Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste, often requiring oxidative destruction (e.g., bleach treatment) prior to incineration.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 898767-39-0. Retrieved from [Link] (Note: Verify isomer specificity in vendor catalogs).[1]
- Mai, A., et al. (2005). "Structure-activity relationships of new hydroxamate histone deacetylase inhibitors." Journal of Medicinal Chemistry. (General reference for linker length importance in HDACi design).
Sources
- 1. BindingDB BDBM68139 MLS000621996::N-[3-[4-(2-fluorophenyl)-1-piperazinyl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-4-thiazolyl]acetamide::N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide::N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanamide::N-[3-[4-(2-fluorophenyl)piperazino]propyl]-2-[2-[(2-thioxo-1H-quinazolin-4-yl)amino]thiazol-4-yl]acetamide::N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide::SMR000310923::cid_16195306 [bindingdb.org]
- 2. 3-(5-FLUORO-2-NITRO-PHENOXYMETHYL)-4-METHOXY-BENZA [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
